5-Hydroxypentane-2,3-dione

quorum sensing AI‑2 signaling structural biology

5-Hydroxypentane-2,3-dione (CAS 142937-56-2), also known as laurencione, is a C5 α‑diketone that exists as an equilibrium mixture of the open‑chain 5‑hydroxy‑2,3‑pentanedione and the cyclic 2‑hydroxy‑2‑methyldihydrofuran‑3(2H)‑one tautomer. It was first isolated as the major metabolite (16 %) from the red alga Laurencia spectabilis and is also produced as a bacterial metabolite of 1‑deoxy‑ᴅ‑threo‑pentulose via the MEP pathway.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 142937-56-2
Cat. No. B138118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypentane-2,3-dione
CAS142937-56-2
Synonyms2,3-Pentanedione, 5-hydroxy- (9CI)
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)CCO
InChIInChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3
InChIKeyLKLKMCUVBQDYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypentane-2,3-dione (Laurencione) – CAS 142937-56-2 Procurement Baseline


5-Hydroxypentane-2,3-dione (CAS 142937-56-2), also known as laurencione, is a C5 α‑diketone that exists as an equilibrium mixture of the open‑chain 5‑hydroxy‑2,3‑pentanedione and the cyclic 2‑hydroxy‑2‑methyldihydrofuran‑3(2H)‑one tautomer [1]. It was first isolated as the major metabolite (16 %) from the red alga Laurencia spectabilis and is also produced as a bacterial metabolite of 1‑deoxy‑ᴅ‑threo‑pentulose via the MEP pathway [2]. The compound serves as the core scaffold for the synthetic C4‑alkoxy‑HPD class of quorum‑sensing modulators and is a putative precursor of vitamin B₆ [3].

Why Generic Substitution of 5-Hydroxypentane-2,3-dione Fails – Key Structural and Functional Differentiation


5‑Hydroxypentane‑2,3‑dione cannot be interchangeably replaced by its closest analogs—particularly (S)‑4,5‑dihydroxy‑2,3‑pentanedione (DPD) or simple 2,3‑pentanedione—because the absence of the C‑4 hydroxyl group fundamentally alters borate‑complexation stoichiometry, quorum‑sensing receptor recognition, and tautomeric equilibrium [1]. While DPD spontaneously cyclizes to form the borate‑diester AI‑2 signaling complex recognized by LuxP, laurencione lacks the second hydroxyl required for this chelation, rendering it inactive as an AI‑2 agonist [1]. Furthermore, the compound’s unique 85:15 cyclic‑to‑open tautomeric ratio [2] dictates its reactivity profile in synthetic derivatization, a characteristic not shared by any other α‑diketone in this class. These quantitative structure‑activity differences form the basis for the evidence‑based differentiation detailed below.

Quantitative Differentiation Evidence for 5-Hydroxypentane-2,3-dione Procurement Decisions


Structural Differentiation: Absence of the C‑4 Hydroxyl Group Relative to DPD

5‑Hydroxypentane‑2,3‑dione (laurencione) differs from the native AI‑2 precursor (S)‑4,5‑dihydroxy‑2,3‑pentanedione (DPD) by the absence of a single functional group—the C‑4 hydroxyl [1]. This structural deletion eliminates one hydrogen‑bond donor and prevents formation of the borate‑diester complex that constitutes the active AI‑2 signaling molecule recognized by the LuxP periplasmic receptor in Vibrio harveyi [1]. Consequently, laurencione itself exhibits no AI‑2 agonist activity in the standard V. harveyi bioluminescence reporter assay, whereas DPD activates the pathway with an EC₅₀ of 1.07 ± 0.06 µM [2].

quorum sensing AI‑2 signaling structural biology

Tautomeric Equilibrium: Unique 85:15 Cyclic‑to‑Open Ratio vs. DPD Equilibria

In CDCl₃ solution, 5‑hydroxypentane‑2,3‑dione exists as an 85:15 equilibrium mixture of the cyclic 2‑hydroxy‑2‑methyldihydrofuran‑3(2H)‑one form and the open‑chain 5‑hydroxy‑2,3‑pentanedione form, as determined by ¹H NMR [1]. By contrast, DPD exhibits a more complex, pH‑dependent equilibrium involving multiple linear, cyclic furanose, and hydrated species, with the predominant borate‑binding form being (2S,4S)‑THMF at physiological pH [2]. This difference in equilibrium composition directly impacts reactivity toward borate and the potential for synthetic derivatization.

natural product chemistry tautomerism structural characterization

Synthetic Accessibility: One‑Step Synthesis in 48% Yield vs. Multi‑Step DPD Syntheses

Laurencione is accessible via a single‑step selenium dioxide oxidation of commercially available 5‑hydroxy‑2‑pentanone, affording the pure compound in 48% yield after flash chromatographic purification (>99% purity by ¹H NMR) [1]. In contrast, the chemical synthesis of enantiopure (S)‑DPD from methyl (S)‑(−)‑2,2‑dimethyl‑1,3‑dioxolane‑4‑carboxylate requires a multi‑step sequence with protection‑deprotection and oxidation steps, and overall yields are substantially lower; the reference synthesis reports overall yields below 20% [2]. The simpler, higher‑yielding route to laurencione reduces procurement cost and facilitates gram‑scale preparation for high‑throughput screening.

synthetic chemistry process chemistry AI‑2 analog scale‑up

C4‑Alkoxy‑HPD Derivatives: 7.1‑Fold Potency Enhancement Over Native DPD via the Laurencione Scaffold

Although 5‑hydroxypentane‑2,3‑dione itself is not an AI‑2 agonist, its C4‑alkoxy‑substituted derivatives (C4‑alkoxy‑5‑hydroxy‑2,3‑pentanediones, C4‑alkoxy‑HPDs) are the most potent synthetic AI‑2 agonists reported to date. The racemic C4‑propoxy analog (4c) exhibited a sub‑micromolar EC₅₀ of 0.15 ± 0.03 µM in the V. harveyi MM32 bioluminescence assay, representing a 7.1‑fold potency improvement over the natural ligand DPD (EC₅₀ = 1.07 ± 0.06 µM) [1]. The C4‑ethoxy analog (4b) also outperformed DPD with an EC₅₀ of 0.79 ± 0.05 µM. These data establish 5‑hydroxypentane‑2,3‑dione as the essential synthetic scaffold for constructing next‑generation quorum‑sensing modulators.

quorum sensing modulation AI‑2 agonists antibacterial adjuvant development

Best Application Scenarios for 5-Hydroxypentane-2,3-dione Based on Quantitative Evidence


Synthetic Scaffold for High‑Potency AI‑2 Quorum Sensing Agonists

5‑Hydroxypentane‑2,3‑dione is the essential core scaffold for preparing C4‑alkoxy‑HPD derivatives, which achieve up to a 7.1‑fold improvement in EC₅₀ over native DPD (0.15 µM vs. 1.07 µM) in the V. harveyi AI‑2 reporter assay [1]. Research groups focused on antibacterial adjuvant discovery or quorum‑sensing probe development should procure this compound as the starting material for structure‑activity relationship (SAR) campaigns targeting the AI‑2/LuxP signaling axis.

Borate Affinity Chromatography Tool for AI‑2 Purification

Because 5‑hydroxypentane‑2,3‑dione (laurencione) retains high affinity for borate complexation through its hydrated analogue—similar to DPD—it can be employed as a model ligand for developing and validating borate‑resin affinity chromatography methods for concentrating and purifying AI‑2 from bacterial biosynthetic preparations [1]. Its greater chemical stability relative to DPD makes it a practical surrogate during method development.

B6 Vitamer Biosynthesis Research: Putative Pyridoxine Precursor

5‑Hydroxypentane‑2,3‑dione has been identified as a putative precursor supplying the C‑5 unit (C‑2′,2,3,4,4′) of pyridoxine (vitamin B₆) [2]. Laboratories investigating alternative B₆ biosynthetic pathways or seeking isotopically labeled precursors for metabolic flux analysis should procure this compound for incorporation studies.

MEP Pathway and Bacterial Metabolomics Studies

As a characterized metabolite produced by Escherichia coli 1‑deoxy‑ᴅ‑xylulose 5‑phosphate synthase (DXS) via dehydration of 1‑deoxy‑ᴅ‑threo‑pentulose [3], 5‑hydroxypentane‑2,3‑dione serves as a diagnostic marker for MEP pathway flux. It is structurally distinct from the AI‑2 precursor DPD, enabling differential metabolomic profiling in studies of bacterial isoprenoid biosynthesis and its intersection with quorum sensing.

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